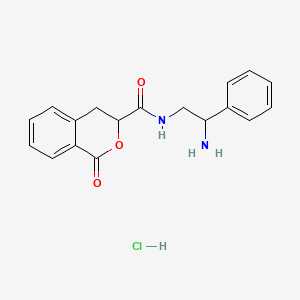
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a benzopyran core, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-2-phenylethanol with a benzopyran derivative under acidic conditions to form the desired amide. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
- N-(2-amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide hydrochloride
Uniqueness
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride stands out due to its unique benzopyran core, which is less common in similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H19ClN2O3 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
N-(2-amino-2-phenylethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18N2O3.ClH/c19-15(12-6-2-1-3-7-12)11-20-17(21)16-10-13-8-4-5-9-14(13)18(22)23-16;/h1-9,15-16H,10-11,19H2,(H,20,21);1H |
Clé InChI |
UEFGNSSPDZZRHI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCC(C3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















